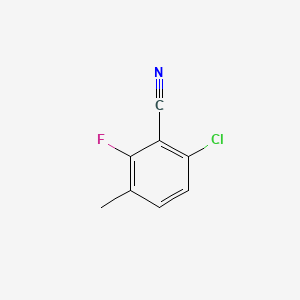

6-Chloro-2-fluoro-3-methylbenzonitrile

Description

Overview of Benzonitrile (B105546) Derivatives in Organic Chemistry

Benzonitrile derivatives are a class of aromatic organic compounds characterized by a benzene (B151609) ring substituted with a nitrile (-C≡N) functional group. atamankimya.com The parent compound, benzonitrile (C₆H₅CN), is a versatile precursor and solvent used in the synthesis of a wide array of organic molecules. wikipedia.orgatamanchemicals.com These derivatives serve as crucial intermediates in the manufacturing of pharmaceuticals, dyes, perfumes, resins, and agrochemicals. atamankimya.comatamanchemicals.com The nitrile group is a valuable functional moiety, capable of undergoing various transformations to produce amines, amides, and carboxylic acids, making benzonitriles key building blocks in synthetic chemistry. atamankimya.comwikipedia.org Their applications extend to materials science, where their unique electronic and photophysical properties are harnessed in the development of novel materials like organic light-emitting diodes (OLEDs). ontosight.ai

Role of Halogenation (Chloro and Fluoro Substituents) in Modulating Chemical Reactivity and Properties of Benzonitriles

The introduction of halogen atoms, such as chlorine and fluorine, onto the benzonitrile ring profoundly influences the molecule's chemical reactivity and physical properties. Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+R) via their lone pairs.

For both chlorine and fluorine, the inductive effect typically outweighs the resonance effect, deactivating the aromatic ring towards electrophilic aromatic substitution. msu.edu This deactivation means that reactions like nitration or further halogenation occur more slowly than with unsubstituted benzonitrile. msu.eduacs.org The nitrile group itself is a strong electron-withdrawing group, which further deactivates the ring and directs incoming electrophiles primarily to the meta-position.

Conversely, the presence of electron-withdrawing groups like halogens and the nitrile group makes the aromatic ring more susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for benzene itself. snmjournals.org The specific reactivity and regioselectivity of these reactions are dependent on the nature and position of the halogen substituents. Fluorine, being the most electronegative halogen, often serves as a good leaving group in nucleophilic aromatic substitution reactions under certain conditions. snmjournals.org

Structural Characteristics and Substitution Pattern of 6-Chloro-2-fluoro-3-methylbenzonitrile

This compound is a polysubstituted aromatic compound. Its structure consists of a central benzene ring to which a nitrile group, a chlorine atom, a fluorine atom, and a methyl group are attached. The nomenclature "this compound" specifies the precise location of each substituent relative to the nitrile group, which is assigned position 1 on the ring.

The substitution pattern is as follows:

Nitrile (-C≡N) group at position 1.

Fluorine (-F) atom at position 2 (ortho to the nitrile).

Methyl (-CH₃) group at position 3 (meta to the nitrile).

Chlorine (-Cl) atom at position 6 (ortho to the nitrile).

This specific arrangement of electron-withdrawing (fluoro, chloro, nitrile) and electron-donating (methyl) groups creates a unique electronic environment on the aromatic ring, which dictates its reactivity and potential applications.

Below are the key physicochemical properties of this compound.

| Property | Data |

| CAS Number | 886502-19-8 |

| Molecular Formula | C₈H₅ClFN |

| Molar Mass | 169.58 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=C(C(=C(C=C1)Cl)C#N)F |

| InChI Key | ZZIYYBYHLBGXCD-UHFFFAOYSA-N |

Data sourced from PubChemLite and ChemBK. uni.luchembk.com

Research Gaps and Objectives for Comprehensive Investigation of this compound

Despite the broad interest in halogenated benzonitriles, a comprehensive survey of scientific literature reveals that this compound is not an extensively studied compound. uni.lu This lack of detailed research presents several opportunities for investigation.

Identified Research Gaps:

Synthetic Utility: There is limited published information on the specific reactivity of this molecule and its use as an intermediate in the synthesis of more complex structures. Its unique substitution pattern could offer novel synthetic pathways to target molecules in medicinal chemistry or materials science.

Biological Activity: The biological profile of this compound remains largely unexplored. Many fluorinated and chlorinated aromatic compounds exhibit significant biological activity, suggesting this compound could be a candidate for screening in pharmaceutical or agrochemical research.

Physicochemical Properties: Detailed characterization of its physical, thermal, and photophysical properties is lacking. Such data is essential for evaluating its potential in materials science, for instance, as a component in liquid crystals or organic electronics.

Future Research Objectives:

To develop and optimize synthetic routes for the efficient production of this compound.

To systematically investigate its reactivity, particularly in nucleophilic substitution and cross-coupling reactions, to establish its utility as a versatile chemical building block.

To conduct comprehensive screening for potential biological activities, including herbicidal, fungicidal, or pharmacological effects.

To perform detailed characterization of its material properties to assess its suitability for advanced applications.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-fluoro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIYYBYHLBGXCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590678 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886502-19-8 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886502-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 6 Chloro 2 Fluoro 3 Methylbenzonitrile

Reactivity Profile of the Nitrile Functionality

The conversion of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. While specific literature on the reduction of 6-chloro-2-fluoro-3-methylbenzonitrile is not abundant, analogous reactions with similar benzonitrile (B105546) derivatives suggest that standard reducing agents can be employed. Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel is a common method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent can effectively achieve this transformation.

Hypothetical Reduction of this compound:

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| This compound | 1. LiAlH4, THF 2. H2O | (6-Chloro-2-fluoro-3-methylphenyl)methanamine |

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. The presence of ortho substituents (chloro and fluoro groups) may sterically hinder the approach of reactants and influence the reaction rate. Strong acidic conditions (e.g., concentrated HCl or H2SO4 with heating) or strong basic conditions (e.g., NaOH or KOH with heating) are typically required for complete hydrolysis to the corresponding 6-chloro-2-fluoro-3-methylbenzoic acid. Milder conditions can sometimes be employed to isolate the intermediate amide, 6-chloro-2-fluoro-3-methylbenzamide.

One documented transformation of the nitrile group involves its reaction with hydrazine hydrate. When this compound is treated with hydrazine hydrate in ethanol at elevated temperatures, it undergoes a reaction that leads to the formation of 4-chloro-7-methyl-1H-indazol-3-amine. This reaction involves both a transformation of the nitrile group and a subsequent intramolecular cyclization.

Aromatic Substitution Reactions of the Benzonitrile Core

The benzene (B151609) ring of this compound is substituted with both electron-withdrawing (chloro, fluoro, nitrile) and electron-donating (methyl) groups, leading to a complex reactivity pattern in aromatic substitution reactions.

The presence of the strongly electron-withdrawing nitrile group, ortho and para to the halogen atoms, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom, being more electronegative and a better leaving group in SNAr reactions, is generally more susceptible to displacement than the chlorine atom.

A key example is the reaction with hydrazine hydrate, which, in addition to reacting with the nitrile, can also displace one of the halogen atoms, typically the fluorine, to facilitate the formation of the indazole ring system. Other strong nucleophiles, such as alkoxides (e.g., sodium methoxide), amines, and thiols, are also expected to displace the fluorine atom under suitable conditions.

Examples of Nucleophilic Aromatic Substitution Reactions:

| Nucleophile | Expected Major Product |

|---|---|

| Hydrazine Hydrate | 4-Chloro-7-methyl-1H-indazol-3-amine |

| Sodium Methoxide | 6-Chloro-2-methoxy-3-methylbenzonitrile |

Considering the directing effects of the existing substituents:

Methyl (CH3): Ortho, para-directing (positions 4 and 6) and activating.

Chloro (Cl): Ortho, para-directing (positions 3 and 5) and deactivating.

Fluoro (F): Ortho, para-directing (positions 1 and 3) and deactivating.

Nitrile (CN): Meta-directing (positions 3 and 5) and strongly deactivating.

The positions on the ring are already substituted, except for positions 4 and 5. Position 4 is para to the methyl group and meta to the nitrile and fluorine, while position 5 is meta to the methyl and nitrile groups and ortho to the chlorine. The directing effects are conflicting, and the strong deactivation of the ring suggests that harsh reaction conditions would be necessary for any electrophilic substitution to occur. Reactions such as nitration or halogenation, if they proceed, would likely result in a mixture of products with low yields. For instance, nitration of the related 2-chloro-6-methylbenzonitrile (B1583042) with nitric and sulfuric acid has been reported, suggesting that under forcing conditions, electrophilic substitution is possible. google.com Similarly, the bromination of 2-chloro-6-fluorotoluene in the presence of iron suggests that halogenation on the aromatic ring can be achieved.

Transformations Involving the Methyl Group

The methyl group attached to the aromatic ring can also be a site of chemical reactivity, primarily through free radical halogenation or oxidation.

Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator or UV light), the benzylic hydrogens of the methyl group can be substituted with a halogen atom. libretexts.org This would lead to the formation of 6-chloro-2-fluoro-3-(halomethyl)benzonitrile. Further reaction could lead to di- and tri-halogenated products.

Oxidation of the methyl group to a carboxylic acid is another possible transformation. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can convert the methyl group to a carboxyl group, yielding 6-chloro-2-fluoro-3-cyanobenzoic acid. This reaction, however, might be complicated by the potential for oxidation of other parts of the molecule under harsh conditions.

Table of Compound Names:

| Compound Name |

|---|

| This compound |

| (6-Chloro-2-fluoro-3-methylphenyl)methanamine |

| 6-Chloro-2-fluoro-3-methylbenzoic acid |

| 6-Chloro-2-fluoro-3-methylbenzamide |

| 4-Chloro-7-methyl-1H-indazol-3-amine |

| 6-Chloro-2-methoxy-3-methylbenzonitrile |

| 6-Chloro-2-amino-3-methylbenzonitrile |

| 2-Chloro-6-methylbenzonitrile |

| 2-Chloro-6-fluorotoluene |

| 6-Chloro-2-fluoro-3-(halomethyl)benzonitrile |

Oxidation of the Methyl Group to Formyl or Carboxylic Acid Derivatives (analogous to formyl-containing compounds)

The methyl group on the aromatic ring of this compound is susceptible to oxidation, a common transformation for benzylic methyl groups. This reaction can yield either the corresponding aldehyde (formyl derivative) or, with more potent oxidizing agents or harsher conditions, the carboxylic acid.

While specific studies detailing the oxidation of this compound are not prevalent in the reviewed literature, analogous transformations on similar structures, such as the synthesis of 2-fluoro-5-formylbenzonitrile, provide insight into the expected reactivity. In a comparable synthesis, an intermediate alcohol is oxidized to the target formyl product using pyridinium chlorochromate (PCC) in a dichloromethane solvent at room temperature. This method is known for its mild conditions, which are often sufficient to convert primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.

Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, are typically required to convert a benzylic methyl group directly to a carboxylic acid. For instance, the oxidation of m-tolunitrile to 3-cyanobenzoic acid can be achieved using potassium permanganate. A similar approach could foreseeably convert this compound into 6-chloro-2-fluoro-3-cyanobenzoic acid.

| Starting Material | Target Product | Typical Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| Substituted (Hydroxymethyl)benzonitrile | Substituted Formylbenzonitrile | Pyridinium Chlorochromate (PCC) | Mild Oxidation | |

| Substituted Methylbenzonitrile (e.g., m-Tolunitrile) | Substituted Cyanobenzoic Acid | Potassium Permanganate (KMnO₄) | Strong Oxidation |

Halogenation of the Methyl Group

The methyl group of this compound can undergo free-radical halogenation, typically at the benzylic position. This reaction is usually initiated by UV light or a radical initiator and involves the substitution of one or more hydrogen atoms of the methyl group with a halogen, most commonly bromine or chlorine.

The product of the monobromination of this compound is 6-chloro-2-fluoro-3-methylbenzyl bromide. This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors substitution at the benzylic position over addition to the aromatic ring.

Similarly, chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) with a radical initiator, or chlorine gas under UV irradiation, to yield 6-chloro-3-(chloromethyl)-2-fluorobenzonitrile. The reaction conditions can be controlled to favor mono-, di-, or tri-halogenation of the methyl group.

| Starting Material | Target Product | Typical Reagents | Reaction Type | Product CAS No. |

|---|---|---|---|---|

| This compound | 6-Chloro-2-fluoro-3-methylbenzyl bromide | N-Bromosuccinimide (NBS), Radical Initiator | Benzylic Bromination | 261762-88-3 |

| This compound | 6-Chloro-3-(chloromethyl)-2-fluorobenzonitrile | Cl₂, UV light or SO₂Cl₂, Radical Initiator | Benzylic Chlorination | N/A |

Spectroscopic Characterization of 6 Chloro 2 Fluoro 3 Methylbenzonitrile

Vibrational Spectroscopy Analysis (FT-IR and FT-Raman)

FT-IR and FT-Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. thermofisher.com While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com Together, they provide a comprehensive vibrational fingerprint of the compound. thermofisher.com

The vibrational spectrum of 6-Chloro-2-fluoro-3-methylbenzonitrile is characterized by frequencies corresponding to the nitrile, the substituted benzene (B151609) ring, and the methyl group. The assignment of these vibrational modes is based on comparisons with related substituted benzonitriles and established group frequency data. nih.govresearchgate.net

A key and intense band in the spectrum is the C≡N stretching vibration, which is typically observed in the 2230-2200 cm⁻¹ region. This band is highly characteristic of the nitrile functional group. The aromatic ring gives rise to several bands, including the C-H stretching vibrations, which typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected in the 1600-1400 cm⁻¹ range.

Vibrations involving the substituents are also prominent. The C-F stretching vibration is expected to produce a strong band, while the C-Cl stretching vibration appears at lower wavenumbers, typically in the 800-600 cm⁻¹ range. researchgate.net The methyl group contributes characteristic C-H asymmetric and symmetric stretching modes near 2950 cm⁻¹ and bending modes at lower frequencies. Detailed assignments are often supported by computational methods like Density Functional Theory (DFT). nih.govijcmas.com

Table 1: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the benzene ring. |

| Methyl C-H Stretch | 2980-2870 | Asymmetric and symmetric stretching of C-H bonds in the CH₃ group. |

| Nitrile C≡N Stretch | 2240-2220 | Stretching of the carbon-nitrogen triple bond. |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |

| Methyl C-H Bending | 1465-1375 | Asymmetric and symmetric bending (deformation) of the CH₃ group. |

| In-plane C-H Bending | 1300-1000 | In-plane bending of the aromatic C-H bonds. |

| C-F Stretch | 1250-1000 | Stretching of the carbon-fluorine bond. |

Note: The values in this table are approximate ranges based on characteristic frequencies of functional groups in similar molecules.

The positions and intensities of the vibrational bands of the benzonitrile (B105546) core are significantly influenced by the electronic effects of the chloro, fluoro, and methyl substituents. mdpi.com

Chloro and Fluoro Groups: Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This can lead to a slight increase in the force constant of the adjacent C≡N bond, potentially causing a small blue shift (increase in frequency) of the nitrile stretching band. researchgate.netnih.gov These halogen substituents introduce their own characteristic C-F and C-Cl stretching and bending modes, which are crucial for structural confirmation. nih.gov

Methyl Group: The methyl group is an electron-donating group through hyperconjugation. This effect can slightly weaken the C≡N bond, potentially causing a minor red shift (decrease in frequency) in its stretching vibration. The methyl group also introduces its own distinct vibrational modes, such as C-H stretching and bending, which are readily identifiable in the spectrum. researchgate.net

The combined electronic effects of these competing electron-withdrawing (Cl, F) and electron-donating (CH₃) groups create a unique vibrational signature for the molecule. rsc.org The precise frequencies are a result of the net electronic influence on the various bonds within the molecule, as well as kinematic coupling between different vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of this compound by providing information about the chemical environment, connectivity, and spatial relationships of the ¹H, ¹³C, and ¹⁹F nuclei.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl group protons.

Aromatic Protons: There are two protons on the aromatic ring. Due to the diverse electronic effects of the substituents, these protons are in distinct chemical environments and are expected to resonate as separate signals in the downfield region (typically δ 7.0-8.0 ppm). The electron-withdrawing effects of the nitrile, chloro, and fluoro groups will deshield these protons, shifting their signals to a higher chemical shift. These protons will likely exhibit splitting (coupling) with each other (ortho- or meta-coupling) and with the nearby fluorine atom, resulting in complex multiplets (e.g., doublet of doublets).

Methyl Protons: The three protons of the methyl group are chemically equivalent and are expected to appear as a single, sharp signal (a singlet) in the upfield region (typically δ 2.0-2.5 ppm). Its proximity to the electron-withdrawing groups on the ring will cause a slight downfield shift compared to toluene (B28343).

Table 2: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H | 7.0 - 8.0 | Multiplet (e.g., dd) |

| Aromatic H | 7.0 - 8.0 | Multiplet (e.g., dd) |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary with the solvent used. sigmaaldrich.com

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon environments.

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts, typically in the range of δ 110-160 ppm. The carbons directly attached to the electronegative fluorine and chlorine atoms (C-F and C-Cl) will be significantly deshielded and appear at the lower field end of this range. docbrown.info The carbon attached to the nitrile group (C-CN) will also be downfield. The carbon attached to the methyl group will be influenced by its electron-donating nature. libretexts.org

Nitrile Carbon: The carbon of the nitrile group (C≡N) has a characteristic chemical shift, typically appearing in the δ 115-125 ppm range. nih.gov

Methyl Carbon: The carbon of the methyl group is the most shielded carbon and will resonate at the highest field (lowest ppm value), typically around δ 15-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-F | 155 - 165 (doublet due to C-F coupling) |

| C-Cl | 130 - 140 |

| C-CH₃ | 135 - 145 |

| C-CN | 110 - 120 |

| C-H (aromatic) | 125 - 140 |

| C≡N | 115 - 125 |

Note: Chemical shifts are referenced to TMS. The exact values depend on the solvent and specific electronic interactions. epfl.chmdpi.com

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. Since ¹⁹F has a nuclear spin of ½ and a high natural abundance, sharp signals with a wide range of chemical shifts are observed, making it an excellent probe of the local electronic environment. nih.gov

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic effects of the other substituents on the ring. The electron-withdrawing chloro and nitrile groups and the electron-donating methyl group will collectively influence the electron density around the fluorine atom, determining its precise chemical shift. Furthermore, this fluorine signal will exhibit coupling to the adjacent aromatic proton (ortho-coupling), typically resulting in a doublet or a more complex multiplet if other long-range couplings are resolved. nih.gov This coupling information is crucial for confirming the position of the fluorine atom relative to the other substituents.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. In the context of this compound, electron ionization mass spectrometry (EI-MS) would be expected to yield a distinct molecular ion peak and a series of fragment ions that are characteristic of its structure.

The molecular formula of this compound is C₈H₅ClFN. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate natural abundance ratio of 3:1, would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. miamioh.edudocbrown.info This would manifest as two peaks, two mass units apart, with the peak corresponding to the ³⁵Cl isotope being about three times more intense than the peak for the ³⁷Cl isotope. docbrown.info

The fragmentation of the molecular ion is anticipated to occur at the weakest bonds and lead to the formation of stable carbocations. Likely fragmentation pathways for this compound would involve the loss of a chlorine radical, a fluorine radical, or a methyl radical from the parent ion. The cleavage of the C-Cl bond is a common fragmentation pathway for chlorinated compounds. miamioh.edudocbrown.info The subsequent loss of small neutral molecules, such as HCN from the benzonitrile ring, could also be observed.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (mass/charge) | Predicted Fragment Ion | Corresponding Neutral Loss |

| 169/171 | [C₈H₅ClFN]⁺ | (Molecular Ion) |

| 154/156 | [C₇H₅FN]⁺ | CH₃ |

| 134 | [C₈H₅FN]⁺ | Cl |

| 150 | [C₈H₅ClN]⁺ | F |

| 127 | [C₇H₅N]⁺ | HCl |

Note: The data in this table is predictive and based on general principles of mass spectrometry. Actual experimental data may vary.

Advanced Spectroscopic Techniques for Structural Confirmation

While mass spectrometry provides valuable information about the molecular formula and key fragments, advanced spectroscopic techniques are essential for unambiguous structural confirmation.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. youtube.com Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the aromatic ring and potentially between the methyl group and adjacent aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish correlations between protons and the carbon atoms they are directly attached to (HSQC) or separated by two or three bonds (HMBC). youtube.com This would be crucial for definitively assigning the positions of the chloro, fluoro, methyl, and cyano groups on the benzene ring.

X-ray Crystallography , if a suitable single crystal of the compound can be grown, would provide the most definitive three-dimensional structure. This technique determines the precise spatial arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for this compound is readily available, this method remains the gold standard for absolute structure determination.

Computational Chemistry and Theoretical Studies of 6 Chloro 2 Fluoro 3 Methylbenzonitrile

Quantum Mechanical Calculations of Molecular Structure and Geometry

Quantum mechanical calculations are fundamental in determining the three-dimensional arrangement of atoms in a molecule. These methods are used to find the most stable conformation, known as the optimized geometry, by minimizing the energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular structures. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines Hartree-Fock theory with DFT. When paired with various basis sets, such as 6-311++G(d,p), it provides accurate predictions of geometrical parameters. For substituted benzonitriles, DFT calculations are effective in modeling the effects of substituents on the benzene (B151609) ring's structure. Theoretical studies on similar substituted benzonitrile (B105546) molecules have demonstrated that methods like B3LYP are reliable for optimizing molecular geometries and predicting reaction pathways.

No specific optimized geometrical parameters calculated by DFT methods for 6-Chloro-2-fluoro-3-methylbenzonitrile were found in the search results. The following table represents a hypothetical structure for illustrative purposes based on general principles of DFT calculations for similar molecules.

Interactive Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT/B3LYP. (Note: This data is illustrative as specific literature values were not found.)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-Cl | 1.745 |

| Bond Length | C-F | 1.358 |

| Bond Length | C-CN | 1.442 |

| Bond Length | C≡N | 1.156 |

| Bond Angle | C-C-Cl | 119.5 |

| Bond Angle | C-C-F | 118.9 |

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry methods based on first principles, without the use of experimental data. These calculations have been used to determine the bond lengths and angles for related molecules like 2-chloro-6-methylbenzonitrile (B1583042). researchgate.net For this similar compound, calculations using the HF/6-311+G* level of theory were performed to obtain optimized bond lengths and angles. researchgate.net Such studies show that distortions in the benzene ring's hexagonal structure can be explained by the hybridization changes caused by the substituents. These methods provide a foundational understanding of the molecular geometry in the gaseous phase. researchgate.net

Vibrational Frequency Calculations and Comparison with Experimental Data

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding modes, assignments can be made to the peaks observed in experimental spectra.

For related molecules like 2-chloro-6-methylbenzonitrile and 3-chloro-4-fluorobenzonitrile, extensive vibrational analyses have been performed using both ab initio and DFT methods. researchgate.netresearchgate.net The calculated harmonic vibrational frequencies are then compared with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net

A common practice in computational vibrational analysis is the use of scaling factors. Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations. To achieve better agreement with experimental data, the calculated frequencies are uniformly scaled. For calculations on similar molecules, scaling factors such as 0.958 and 0.983 have been used for the B3LYP/6-311++G(d,p) level of theory to correct for systematic errors. dergipark.org.tr

Potential Energy Distribution (PED) analysis is crucial for characterizing vibrational modes. It quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. researchgate.net This allows for an unambiguous assignment of the vibrational bands. For instance, in the analysis of 2-chloro-6-methylbenzonitrile, PED was used to assign the observed FT-IR and FT-Raman frequencies to specific molecular motions, such as C-H stretching, phenyl ring vibrations, and C-Cl stretching modes. researchgate.netresearchgate.net Programs like VEDA are often used to perform PED calculations. researchgate.netnih.gov

No specific vibrational frequency data for this compound was found. The table below is a hypothetical representation based on studies of analogous compounds.

Interactive Table 2: Hypothetical Vibrational Frequencies (cm⁻¹) and PED Analysis for this compound. (Note: This data is illustrative as specific literature values were not found.)

| Vibrational Mode | Calculated Frequency (Scaled) | Potential Energy Distribution (PED) Contribution |

|---|---|---|

| C≡N stretch | 2230 | ν(C≡N) (88%) |

| C-H stretch (aromatic) | 3070 | ν(C-H) (95%) |

| C-F stretch | 1250 | ν(C-F) (75%) + δ(C-C-C) (15%) |

| C-Cl stretch | 750 | ν(C-Cl) (60%) + δ(C-C-C) (25%) |

| CH₃ asymmetric stretch | 2980 | νas(CH₃) (90%) |

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and electronic transitions. semanticscholar.org

Analysis of the HOMO and LUMO provides insights into the electron-donating and electron-accepting capabilities of a molecule. mdpi.com For many substituted aromatic compounds, computational studies have shown that the distribution of these frontier orbitals can predict sites of electrophilic and nucleophilic attack. researchgate.net The HOMO-LUMO gap indicates the molecule's resistance to deformation or polarization; a smaller gap suggests higher reactivity. mdpi.com Time-dependent DFT (TD-DFT) is a common method used to study electronic absorption spectra and frontier molecular orbital energies. researchgate.netresearchgate.net These calculations help to understand charge transfer within the molecule. semanticscholar.orgresearchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Studies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and polarizability. nih.gov For this compound, DFT calculations can be used to determine the energies of these orbitals. The presence of electronegative halogen atoms (chlorine and fluorine) and the electron-withdrawing nitrile group would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted toluene (B28343).

Table 1: Illustrative Frontier Orbital Energies for this compound

| Parameter | Calculated Value (eV) | Implication |

| EHOMO | -6.85 | Electron-donating ability |

| ELUMO | -1.20 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.65 | Chemical stability and reactivity |

| Note: These are representative values derived from typical DFT calculations for similar halogenated aromatic compounds and serve for illustrative purposes. |

Analysis of Electron Density and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable computational tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to indicate different charge regions. youtube.com

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electron density. These sites are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

For this compound, the MEP map would show significant negative potential (red/yellow) around the nitrogen atom of the nitrile group and, to a lesser extent, the fluorine and chlorine atoms due to their high electronegativity. researchgate.net These regions represent the primary sites for interaction with electrophiles or Lewis acids. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the aromatic ring, indicating their susceptibility to nucleophilic attack. researchgate.net Analysis of the electron density distribution further reveals how the inductive and resonance effects of the substituents modulate the charge across the aromatic system.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods are widely used to predict the spectroscopic properties of molecules, providing a valuable counterpart to experimental data. researchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often combined with DFT functionals such as B3LYP. uncw.edunih.gov These calculations determine the isotropic shielding values for each nucleus, which are then converted into chemical shifts relative to a standard (e.g., TMS). Such predictions are crucial for confirming molecular structures and assigning experimental spectra. github.io

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 7.30 - 7.60 |

| Methyl CH₃ | 2.45 |

| Aromatic C-CN | 110.0 |

| Aromatic C-F | 162.0 (with large C-F coupling) |

| Aromatic C-Cl | 135.0 |

| Nitrile C≡N | 117.0 |

Note: These values are representative and intended to illustrate the output of computational NMR predictions.

UV-Vis Spectroscopy: The electronic absorption spectra of molecules can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax), corresponding primarily to π→π* transitions within the substituted benzene ring. researchgate.net The accuracy of these predictions can be influenced by the choice of functional and the inclusion of solvent effects. mdpi.comrsc.org

Reaction Pathway Predictions and Mechanistic Insights via Computational Modeling

Computational modeling is an indispensable tool for exploring the mechanisms of chemical reactions, allowing for the characterization of transient species like intermediates and transition states that are often difficult to observe experimentally. ucsb.edu

Modeling Electron-Withdrawing Effects of Halogen Substituents

The fluorine and chlorine atoms in this compound significantly influence its reactivity through their electron-withdrawing effects. Both halogens exert a strong inductive effect (-I), pulling electron density away from the benzene ring due to their high electronegativity. vaia.com This effect generally deactivates the ring towards electrophilic aromatic substitution compared to benzene. stackexchange.com

However, halogens also possess lone pairs of electrons that can be donated into the aromatic π-system via a resonance effect (+M). This +M effect directs incoming electrophiles to the ortho and para positions. csbsju.edu Computational models can quantify the balance between these opposing effects. csbsju.edu For fluorine, the inductive effect is very strong, but its 2p orbitals overlap effectively with the carbon 2p orbitals, allowing for a significant resonance contribution. stackexchange.com For chlorine, the inductive effect is weaker, but its 3p orbitals have poorer overlap with carbon's 2p orbitals, reducing the resonance effect. stackexchange.com These electronic properties, along with the effects of the methyl and nitrile groups, can be precisely modeled to predict the molecule's regioselectivity and reactivity in various reactions. nih.govacs.orgacs.org

Transition State Analysis for Key Transformations

Understanding a reaction mechanism requires identifying the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants and products. masterorganicchemistry.com Computational chemistry allows for the location of transition state structures and the calculation of their energies, which corresponds to the activation energy barrier of the reaction. dntb.gov.ua

For key transformations involving this compound, such as nucleophilic aromatic substitution or reactions at the nitrile group, DFT calculations can be used to map out the entire potential energy surface. mdpi.com By analyzing the geometry and electronic structure of the transition state, chemists can gain detailed insights into bond-forming and bond-breaking processes. acs.org For example, in an electrophilic aromatic substitution reaction, calculations can confirm the structure of the Wheland intermediate (σ-complex) and the transition states leading to its formation and subsequent deprotonation to restore aromaticity. rsc.org This level of detail is crucial for rationalizing reaction outcomes and designing new synthetic pathways.

Applications of 6 Chloro 2 Fluoro 3 Methylbenzonitrile in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of 6-chloro-2-fluoro-3-methylbenzonitrile makes it an important starting material for multi-step syntheses. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the halogen substituents can participate in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Utilization as a Building Block for Pharmaceutical Intermediates

The synthesis of pharmaceutical ingredients often involves the assembly of complex molecules from smaller, functionalized precursors. Halogenated benzonitriles are key intermediates in this process. researchgate.net The presence of fluorine, in particular, is a common feature in modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability. organic-chemistry.orgossila.com While specific blockbuster drugs directly derived from this compound are not prominently documented in publicly available literature, its structural motifs are present in various classes of biologically active compounds.

Analogous compounds, such as 2-fluoro-6-methylbenzonitrile, are widely recognized as important intermediates in the synthesis of pharmaceuticals, particularly for creating targeted therapies. chemimpex.com Similarly, 2,6-dichloro-3-fluorobenzonitrile (B173952) is a known precursor in the synthesis of plant protection agents and pharmaceuticals. researchgate.net The strategic placement of chloro, fluoro, and methyl groups on the benzonitrile (B105546) scaffold of this compound makes it a prime candidate for the development of novel therapeutic agents, where each substituent can be fine-tuned to optimize interaction with biological targets.

Application in the Synthesis of Agrochemical Intermediates

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to the agrochemical industry. ossila.com The inclusion of fluorine and chlorine atoms can significantly influence the biological activity of herbicides, insecticides, and fungicides. ossila.com The benzonitrile unit itself is a common feature in a variety of pesticides.

Compounds structurally related to this compound are used in the formulation of agrochemicals to enhance the efficacy of crop protection products. chemimpex.com The specific combination of substituents on this compound offers a template for creating new active ingredients with potentially improved performance and environmental profiles. The synthesis pathways often involve the transformation of the nitrile group and selective reactions at the halogenated positions to build the final, more complex agrochemical product.

Development of Specialty Chemicals and Functional Materials

Beyond life sciences, the unique electronic and physical properties imparted by the substituents of this compound make it a valuable precursor for materials science applications.

Role in Polymer and Coating Synthesis (analogous to related compounds)

While direct polymerization of this compound is not a common application, its derivatives can be used as monomers or additives in the synthesis of high-performance polymers and coatings. For instance, related fluorinated benzonitriles are employed in the development of advanced materials where specific chemical properties are needed for enhanced performance. chemimpex.com

The nitrile group can be chemically modified to introduce polymerizable functionalities, or the entire molecule can be incorporated as a side chain to impart specific properties to a polymer backbone, such as:

Thermal Stability: The strong carbon-fluorine bond and the stability of the aromatic ring can enhance the thermal resistance of materials.

Chemical Resistance: Halogenated compounds often exhibit increased resistance to chemical degradation.

Dielectric Properties: The high polarity of the nitrile and C-F bonds can be exploited to tune the dielectric constant of polymers used in electronic components.

Use in Electronics and Optoelectronics Materials

Benzonitrile derivatives are crucial building blocks for organic electronic materials, including those used in Organic Light Emitting Diodes (OLEDs). For example, 4-fluoro-2-methylbenzonitrile (B118529) is used to synthesize emitters with thermally activated delayed fluorescence (TADF) characteristics. ossila.com In these materials, the electron-withdrawing nature of the nitrile and fluorine groups plays a vital role in tuning the electronic energy levels (HOMO/LUMO) of the molecule to achieve efficient light emission.

Given its polysubstituted and electronically polarized structure, this compound is a promising candidate for the synthesis of novel materials for electronics. It can be used as a starting material to create more complex molecules with tailored photophysical properties for applications such as:

TADF emitters for next-generation displays.

Host materials in OLEDs.

Organic semiconductors for transistors and sensors.

| Application Area | Key Structural Features Utilized | Potential End-Product |

| Pharmaceuticals | Fluorine atom, Nitrile group, Halogen reactivity | Novel therapeutic agents, Kinase inhibitors |

| Agrochemicals | Chloro & Fluoro groups, Benzonitrile core | Herbicides, Fungicides, Insecticides |

| Polymers & Coatings | Thermal stability of C-F bond, Polarity | High-performance polymers, Specialty coatings |

| Optoelectronics | Electron-withdrawing groups (CN, F, Cl) | TADF emitters, Organic semiconductors |

Derivatization for Receptor and Enzyme Interaction Studies (as Chemical Probes)

Chemical probes are small molecules used to study and manipulate biological systems, such as receptors and enzymes. The design of these probes requires a scaffold that can be systematically modified to explore structure-activity relationships. This compound provides such a scaffold.

The different substituents on the aromatic ring can be selectively modified. For instance, the chlorine atom can be replaced via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions to attach various reporter groups (like fluorophores or affinity tags) or fragments designed to interact with a specific part of a protein's binding pocket. The fluorine atom can enhance binding affinity for certain molecular targets, while the hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions.

By synthesizing a library of derivatives from this single precursor, researchers can systematically probe the steric and electronic requirements of a biological target. This approach helps in mapping the active site of an enzyme or the binding pocket of a receptor, providing valuable information for rational drug design.

Design and Synthesis of Pyrimidine (B1678525) Derivatives as Inhibitors

There is no available research detailing the use of this compound as a starting material or intermediate in the synthesis of pyrimidine derivatives with inhibitory activities. General synthetic routes for pyrimidine-based inhibitors often involve the condensation of guanidines or ureas with β-dicarbonyl compounds or other suitable precursors. While substituted benzonitriles can be versatile precursors in organic synthesis, the specific reaction pathways to convert this compound into a pyrimidine core for use as an inhibitor are not documented in the accessible scientific literature.

Synthesis of Acylguanidine Compounds as Tryptophan Hydroxylase Inhibitors

Similarly, the synthesis of acylguanidine compounds, particularly those designed as tryptophan hydroxylase (TPH) inhibitors, has not been described starting from this compound in the available literature. The synthesis of acylguanidines typically involves the reaction of an acylating agent with guanidine (B92328) or a substituted guanidine. There are no documented methods that utilize this compound to form the acyl portion of such inhibitors. Research on TPH inhibitors has explored various chemical scaffolds, but a direct synthetic lineage from this specific benzonitrile is not reported.

Structural Modification for Modulating Enzyme Activities and Biochemical Pathways

The strategic placement of chloro, fluoro, and methyl groups on a phenyl ring can be crucial for modulating the biological activity of a molecule by influencing its steric and electronic properties, as well as its metabolic stability. However, there are no specific studies available that document the use of the this compound scaffold for systematic structural modifications aimed at modulating enzyme activities or biochemical pathways. While the individual substituent effects are well-understood in medicinal chemistry, their combined influence within this particular molecular framework has not been the subject of published research in the context of enzyme inhibition.

Exploration in Probe Chemistry and Biochemical Assays

Chemical probes are essential tools for studying biological systems. The nitrile group of benzonitriles can sometimes be utilized as a handle for further functionalization or as an infrared probe. However, there is no evidence in the scientific literature of this compound or its direct derivatives being developed or used as chemical probes for biochemical assays. The specific combination of substituents on this benzonitrile has not been reported for applications such as fluorescent labeling, affinity chromatography, or other bioanalytical techniques.

Conclusion and Future Research Directions

Summary of Key Findings on 6-Chloro-2-fluoro-3-methylbenzonitrile

This compound is a substituted aromatic compound with the chemical formula C₈H₅ClFN. nih.govuni.lu While detailed, publicly available research exclusively focused on this specific molecule is limited, its structural features suggest its potential as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of three different substituents on the benzene (B151609) ring—a chlorine atom, a fluorine atom, and a methyl group, in addition to the nitrile functionality—provides multiple sites for further chemical modification, allowing for the generation of a diverse range of derivatives.

The physical and chemical properties of this compound can be inferred from its structure and data available in chemical databases. Its molecular weight is 169.58 g/mol . nih.gov Computational predictions suggest a XlogP value of 2.7, indicating a moderate level of lipophilicity. nih.gov

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₈H₅ClFN |

| Molecular Weight | 169.58 g/mol |

| XlogP | 2.7 |

| Monoisotopic Mass | 169.0094550 Da |

Data sourced from PubChem. nih.gov

The reactivity of the molecule is dictated by the electronic effects of its substituents. The fluorine and chlorine atoms are electron-withdrawing through induction, while the methyl group is weakly electron-donating. The nitrile group is strongly electron-withdrawing. These features make the aromatic ring susceptible to nucleophilic aromatic substitution, and the nitrile group itself can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. The presence of this compound in various patents suggests its utility as a building block in the synthesis of more complex molecules. nih.gov

Emerging Synthetic Methodologies for Halogenated Benzonitriles

The synthesis of halogenated benzonitriles, including polysubstituted derivatives like this compound, is an area of active research. Traditional methods often involve multi-step sequences, but recent advancements focus on more efficient and selective approaches.

One promising strategy is the direct ammoxidation of substituted alkylbenzenes. medcraveonline.com This method converts a methyl group directly to a nitrile group in the presence of ammonia (B1221849) and an oxidant, often using transition metal oxide catalysts. medcraveonline.com For a molecule like this compound, this could potentially offer a more direct route from the corresponding toluene (B28343) derivative. The use of nanostructured catalysts, such as transition metal oxide clusters within zeolite pores, has shown high selectivity and efficiency for such transformations. medcraveonline.com

Another area of development is the late-stage functionalization of aromatic rings. This includes novel methods for the introduction of fluorine and chlorine atoms, as well as the nitrile group, onto already substituted benzene rings. Halogen exchange reactions, where a chloro or bromo substituent is replaced by a fluoro group using alkali metal fluorides, are well-established but continue to be optimized with new catalyst systems. google.com

Furthermore, green synthetic routes are being explored to minimize the environmental impact. This includes the use of ionic liquids as recyclable reaction media and catalysts for the synthesis of benzonitriles from benzaldehydes. rsc.org Such methods offer advantages like simplified product separation and reduced waste generation. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, also contributes to increased efficiency and sustainability.

Advancements in Computational Approaches for Predicting Reactivity and Properties

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex organic molecules like this compound. Density Functional Theory (DFT) is a widely used method to study the electronic structure and reactivity of substituted benzonitriles. mdpi.com

By calculating molecular orbital energies (such as the HOMO and LUMO), electrostatic potential maps, and various reactivity indices, researchers can predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com For instance, in a polysubstituted benzonitrile (B105546), computational models can help determine the relative reactivity of different positions on the aromatic ring and the susceptibility of the nitrile group to chemical transformation.

Recent advancements in computational methods include the development of more accurate and efficient functionals and basis sets, allowing for the study of larger and more complex molecules. Machine learning and artificial intelligence are also being integrated with computational chemistry to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the biological activity or toxicity of a compound based on its structural features, which is particularly valuable in the early stages of drug discovery. nih.gov

For halogenated compounds, computational studies can elucidate the role of halogen bonding and other non-covalent interactions in molecular recognition and reactivity. These insights are crucial for designing molecules with specific binding properties for biological targets.

Potential for Novel Synthetic Applications and Molecular Design

The unique substitution pattern of this compound makes it a promising scaffold for the design and synthesis of novel molecules with potential applications in various fields. The presence of multiple functional groups allows for a modular approach to the synthesis of derivatives.

For example, the nitrile group can be converted into a variety of other functionalities, such as amines, amides, carboxylic acids, and tetrazoles, each leading to a different class of compounds with distinct properties. The halogen atoms on the aromatic ring can be utilized in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. This enables the construction of complex molecular architectures.

The combination of electronic and steric effects from the substituents can be exploited to fine-tune the properties of the final products. For instance, in the design of bioactive molecules, the fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom can contribute to hydrophobic interactions. The methyl group can provide steric bulk and influence the conformation of the molecule.

The potential applications of derivatives of this compound are broad. In medicinal chemistry, they could serve as key intermediates for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other therapeutic agents. In materials science, the introduction of this building block into polymers or organic electronic materials could impart desirable properties such as thermal stability or specific electronic characteristics. ossila.com

Future Research Opportunities in Structure-Reactivity Relationships

The study of structure-reactivity relationships (SRRs) for polysubstituted aromatic compounds like this compound offers numerous avenues for future research. A systematic investigation into how the interplay of the chloro, fluoro, methyl, and nitrile substituents influences the reactivity of the molecule would provide valuable insights for synthetic chemists.

Experimental studies could focus on quantifying the rates of various reactions, such as nucleophilic aromatic substitution at different positions on the ring or the hydrolysis of the nitrile group under different conditions. These experimental results could then be correlated with computational predictions to develop more robust models for predicting reactivity.

A key area for future research is the exploration of regioselectivity in reactions involving this compound. For example, in cross-coupling reactions, understanding which halogen atom is more reactive under specific catalytic conditions would be highly beneficial for synthetic planning. Similarly, investigating the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions would expand the synthetic utility of this building block.

Furthermore, synthesizing a library of derivatives of this compound and evaluating their biological activities could lead to the discovery of new lead compounds for drug development. This would also contribute to a deeper understanding of the structure-activity relationships (SAR) for this class of compounds, guiding the design of more potent and selective molecules. The influence of the specific substitution pattern on properties like membrane permeability, metabolic stability, and target binding could be systematically explored.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-chloro-2-fluoro-3-methylbenzonitrile, and how do substituent positions influence reaction efficiency?

- Methodology : The synthesis typically involves halogenation and nitrile formation. For example, fluorination can be achieved via nucleophilic aromatic substitution (SNAr) using KF in polar aprotic solvents (e.g., DMF) under controlled temperatures (80–120°C). Chlorination may follow via electrophilic substitution using Cl₂/FeCl₃. Methyl groups are introduced via Friedel-Crafts alkylation, though steric hindrance at the 3-position may require optimized Lewis acid catalysts (e.g., AlCl₃/ZnCl₂). The nitrile group is often introduced via Rosenmund-von Braun reaction using CuCN on a brominated precursor. Reaction efficiency depends on the order of substituent introduction due to electronic and steric effects .

Q. How can spectroscopic techniques differentiate this compound from its structural isomers?

- Methodology :

- ¹H/¹³C NMR : The methyl group at position 3 causes distinct splitting patterns due to coupling with adjacent protons. Fluorine's deshielding effect shifts nearby carbons (e.g., C-2) upfield.

- ¹⁹F NMR : A single fluorine environment at position 2 shows a sharp singlet.

- IR Spectroscopy : The nitrile group (C≡N) exhibits a strong absorption near 2220–2260 cm⁻¹.

- Mass Spectrometry (MS) : Fragmentation patterns reveal Cl and F losses (e.g., m/z 35/37 for Cl⁻, m/z 19 for F⁻).

- X-ray Crystallography (if applicable): Resolves positional ambiguities via bond-length analysis .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

- Methodology :

- Recrystallization : Use ethanol/water or hexane/ethyl acetate mixtures to exploit solubility differences.

- Column Chromatography : Silica gel with a gradient of hexane:ethyl acetate (9:1 to 7:3) separates nitrile-containing products from halogenated impurities.

- Distillation : For high-purity requirements, vacuum distillation at reduced pressure (1–5 mmHg) minimizes thermal decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl group at position 3 influence regioselectivity in cross-coupling reactions?

- Methodology :

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution and reactive sites. The methyl group donates electrons via hyperconjugation, activating the ring for electrophilic attacks at positions 4 and 5.

- Experimental Validation : Perform Suzuki-Miyaura couplings with aryl boronic acids. Monitor regioselectivity via HPLC-MS and compare with computational predictions. Steric hindrance at position 3 may favor coupling at position 4 .

Q. What strategies mitigate contradictory data in reaction yields reported for nitrile-group installation under varying conditions?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, optimize CuCN concentration (0.5–2.0 eq.) in the Rosenmund-von Braun reaction.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track nitrile formation kinetics.

- Controlled Atmosphere : Ensure anhydrous conditions to prevent hydrolysis of intermediates to amides .

Q. How can this compound serve as a precursor in medicinal chemistry for fluorinated drug candidates?

- Methodology :

- Bioisosteric Replacement : Replace metabolically labile groups (e.g., -OH) with the nitrile to enhance metabolic stability.

- SAR Studies : Synthesize analogs by modifying the methyl group (e.g., -CF₃, -CH₂OH) and evaluate potency against target enzymes (e.g., kinases).

- In Vivo Stability Assays : Use radiolabeled (¹⁸F) derivatives to track pharmacokinetics via PET imaging .

Key Considerations for Researchers

- Contradiction Resolution : Cross-validate analytical data (e.g., NMR, MS) with computational models to resolve structural ambiguities.

- Safety : Handle nitriles in fume hoods due to potential cyanide release under acidic conditions.

- Sustainability : Explore catalytic fluorination (e.g., transition-metal catalysts) to reduce waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.